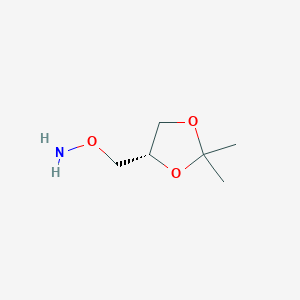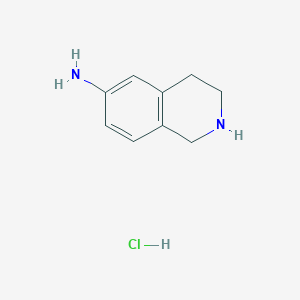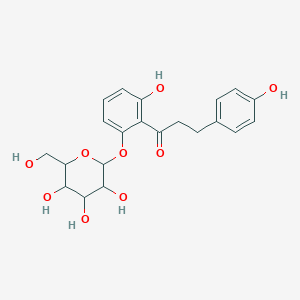
4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds with a tri- and tetra-substituted imidazole scaffold, similar to the compound of interest, involves selective inhibitors of p38 mitogen-activated protein (MAP) kinase, crucial for proinflammatory cytokine release. These inhibitors utilize crystal structures of p38 in complex with small organic ligands, highlighting the significance of ligand information for designing selective inhibitors. Experimental and computed works review the modification of the pyrimidine ring and its effects on inhibitory activity and selectivity for p38 over other kinases (Scior et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds akin to the subject compound is characterized by complex scaffolds like pyrazolo[1,5-a]pyrimidines, known for broad medicinal properties including anticancer, CNS agents, and anti-infectious activities. Structure-activity relationship (SAR) studies focus on exploiting this scaffold for potential drug candidates, indicating room for further exploration by medicinal chemists (Cherukupalli et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds involve cyclizations of alkenyl(alkynyl)-functionalized quinazolinones and their heteroanalogues. This strategy is powerful for constructing polyheterocyclic structures, showcasing the synthetic versatility of these compounds in forming fused pyrimidine systems with saturated N- and N,S-heterocycles (Vaskevych et al., 2023).
Physical Properties Analysis
Investigations into the physical properties of these compounds emphasize the importance of heterocyclic N-oxide derivatives, including those synthesized from imidazole, indazole, indole, and pyridine, in organic syntheses, catalysis, and drug applications. The versatility and biological importance of these compounds highlight their significance in various fields, including optoelectronic materials and medicinal chemistry (Li et al., 2019).
Chemical Properties Analysis
The chemical properties of related compounds focus on the synthesis of multiply arylated heteroarenes, including bioactive derivatives, via palladium-catalyzed direct C–H arylation. This method is notable for synthesizing biologically active compounds and substances that are privileged structural motifs in organic materials, demonstrating the practicality and versatility of arylation protocols (Rossi et al., 2014).
Wissenschaftliche Forschungsanwendungen
Glycine Transporter 1 Inhibition
Another aspect of research on this compound pertains to its inhibition of Glycine Transporter 1 (GlyT1). A study identified a structurally diverse back-up compound, emphasizing its potent GlyT1 inhibitory activity. The compound exhibited a favorable pharmacokinetics profile and elicited an increase in the cerebrospinal fluid concentration of glycine in rats, highlighting its potential in neurological research (Yamamoto et al., 2016).
Synthesis and Application in Cancer Therapy
The compound is also noted for its role in the synthesis of Nilotinib, an antitumor agent. The intricate synthesis process of Nilotinib involves the use of 4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2, highlighting its significance in the development of cancer therapeutics (Wang Cong-zhan, 2009).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of derivatives and related compounds of 4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2. Studies have synthesized and evaluated various derivatives for their antimicrobial activity, demonstrating their efficacy against a range of microbial species. This line of research provides insights into the potential therapeutic applications of these compounds in combating microbial infections (Rathod & Solanki, 2018; Vlasov et al., 2022).
Eigenschaften
CAS-Nummer |
641571-15-5 |
|---|---|
Produktname |
4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2 |
Molekularformel |
C28H22F3N7O |
Molekulargewicht |
529.5157896 |
Synonyme |
4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2-yl)aMino)benzaMide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)
![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)


